5-Bromo-2-methylamino-nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

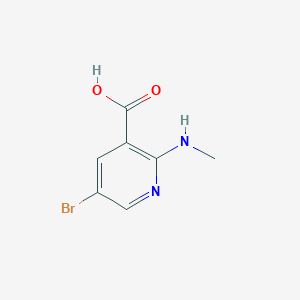

5-Bromo-2-methylamino-nicotinic acid: is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methylamino group.

Mécanisme D'action

Target of Action

It is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

It acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

Niacin is known to decrease lipids and apo B-containing lipoproteins, which can reduce the risk of myocardial infarctions .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-methylamino-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between this compound and NAD+ can influence the activity of enzymes involved in metabolic pathways, such as dehydrogenases and reductases .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, this compound can alter the activity of key signaling molecules, such as protein kinases and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain dehydrogenases by binding to their active sites. This binding can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade under prolonged exposure to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in metabolic flux and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve stress response. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and reductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the production and utilization of key metabolites, such as NADH and ATP .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In mitochondria, this compound can modulate mitochondrial respiration and oxidative phosphorylation, impacting overall cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylamino-nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the methylamino group. One common method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction is carried out in the presence of a catalytic amount of iron powder, and the mixture is refluxed for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-methylamino-nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Corresponding oxides or carboxylic acids.

Reduction Products: Amines or alcohols.

Coupling Products: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-methylamino-nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Comparaison Avec Des Composés Similaires

5-Bromo-nicotinic acid: Lacks the methylamino group, making it less versatile in certain reactions.

2-Methylamino-nicotinic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

5-Chloro-2-methylamino-nicotinic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness: 5-Bromo-2-methylamino-nicotinic acid is unique due to the presence of both the bromine atom and the methylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Activité Biologique

5-Bromo-2-methylamino-nicotinic acid (BMNA) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of BMNA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methylamino group at the 2-position of the nicotinic acid structure. This unique configuration contributes to its biological activity and interaction with various biological targets.

BMNA's mechanism of action primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and various physiological processes. The compound acts as an allosteric modulator, enhancing the receptor's response to acetylcholine without directly activating the receptor itself .

Enzyme Inhibition Studies

Research indicates that BMNA demonstrates significant enzyme inhibition properties. For instance, studies have shown that BMNA can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in regulating biochemical processes.

Antimicrobial Activity

BMNA has been evaluated for its antimicrobial properties against various bacterial strains. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity. The compound exhibited MIC values ranging from 4.69 to 22.9 µM against several strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 4.69 |

| Bacillus subtilis | 1.95 |

Neuropharmacological Effects

The neuropharmacological profile of BMNA has been investigated concerning its potential as a therapeutic agent for neurological disorders. Its modulation of nAChRs suggests a role in cognitive enhancement and neuroprotection, making it a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies

- Enzyme Interaction Study : A study focused on BMNA's interaction with specific enzymes relevant to metabolic syndromes showed promising results in inhibiting enzyme activity associated with cholesterol metabolism. The findings suggest that BMNA could play a role in managing cardiovascular diseases.

- Antimicrobial Efficacy : In another case study, BMNA was tested alongside other pyridine derivatives for their antimicrobial properties. Results indicated that BMNA outperformed many derivatives, showcasing its potential as an effective antimicrobial agent .

- Neuroprotective Potential : Research examining the neuroprotective effects of BMNA revealed that it could enhance cognitive functions in animal models, suggesting its applicability in developing treatments for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of BMNA suggests favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Studies predict good bioavailability based on its chemical structure and interactions with biological systems.

Propriétés

IUPAC Name |

5-bromo-2-(methylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCLIQXRHJKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.